2-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid
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Overview
Description
2-{2-[(4Z)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a benzoic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4Z)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an appropriate β-diketone to form the pyrazole ring.
Introduction of the Nitro Group: The nitrophenyl group is introduced through a nitration reaction, typically using concentrated nitric acid and sulfuric acid.
Formation of the Benzoic Acid Moiety: The final step involves the coupling of the pyrazole derivative with a benzoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4Z)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), concentrated nitric acid.
Major Products
Reduction: Formation of the corresponding amino derivative.
Oxidation: Formation of oxidized pyrazole derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-{2-[(4Z)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Pharmaceutical Development: Investigated for its potential use in drug formulations and therapeutic applications.
Industrial Applications: Utilized in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-{2-[(4Z)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes such as cyclooxygenase (COX) and various kinases.
Pathways Involved: The compound can modulate inflammatory pathways, inhibit microbial growth, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(4Z)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID: shares similarities with other pyrazole derivatives and benzoic acid derivatives.
Uniqueness
Structural Uniqueness: The combination of a pyrazole ring, nitrophenyl group, and benzoic acid moiety makes it unique compared to other compounds.
Biological Activity: Its potential anti-inflammatory, antimicrobial, and anticancer activities distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H13N5O5 |
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Molecular Weight |
367.3 g/mol |
IUPAC Name |
2-[[5-methyl-2-(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C17H13N5O5/c1-10-15(19-18-14-5-3-2-4-13(14)17(24)25)16(23)21(20-10)11-6-8-12(9-7-11)22(26)27/h2-9,20H,1H3,(H,24,25) |
InChI Key |
HWKKTOBJFNOHJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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